1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea
説明
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O3S/c1-24(22,23)20-11-3-4-12(20)7-10(6-11)19-15(21)18-9-2-5-13(16)14(17)8-9/h2,5,8,10-12H,3-4,6-7H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWNBBQXIZHKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, undergoes a reaction with phosgene to form 3,4-dichlorophenyl isocyanate.
Formation of the Azabicyclo Intermediate: The azabicyclo[3.2.1]octane structure is synthesized through a series of cyclization reactions starting from a suitable precursor.
Coupling Reaction: The final step involves the reaction of 3,4-dichlorophenyl isocyanate with the azabicyclo[3.2.1]octane derivative in the presence of a base to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
化学反応の分析
Reaction Types and Functional Groups
The compound contains three key functional groups:
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Methylsulfonyl group (–SO₂CH₃)
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Urea moiety (–NHCONH–)
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Dichlorophenyl substituent
These groups are reactive under specific conditions, enabling transformations such as oxidation, substitution, and hydrolysis.
Oxidation of the Methylsulfonyl Group
The methylsulfonyl group (–SO₂CH₃) can be oxidized to a sulfone (–SO₂–) under strong oxidizing conditions (e.g., hydrogen peroxide or peracids). This reaction is common in sulfonamide chemistry.
Example Reaction:
Hydrolysis of the Urea Moiety
The urea group (–NHCONH–) can undergo hydrolysis under acidic or basic conditions to form ammonium salts or amines. This is a well-documented reaction for urea derivatives.
Example Reaction:
Substitution on the Dichlorophenyl Ring
The chlorine atoms on the 3,4-dichlorophenyl ring are susceptible to nucleophilic aromatic substitution (e.g., with amines, alkoxides, or thiols) under basic conditions. This is a common reaction for chlorinated aromatic systems.
Example Reaction:
Comparison of Functional Groups and Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|---|
| Methylsulfonyl (–SO₂CH₃) | Oxidation | H₂O₂, peracids | Sulfone (–SO₂–) |
| Urea (–NHCONH–) | Hydrolysis | Acid (H₃O⁺) or base (OH⁻) | Ammonium salts or amines |
| Dichlorophenyl (–Cl) | Nucleophilic substitution | NH₃, RO⁻, SH⁻ | Substituted phenyl derivatives |
Structural Analog Insights
While direct data on the compound is limited, insights can be drawn from similar structures:
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Methylsulfonyl-containing compounds (e.g., sulfonamides) often exhibit antimicrobial activity due to their ability to inhibit enzymes like carbonic anhydrase .
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Urea derivatives are frequently explored in drug discovery for their ability to modulate protein-protein interactions .
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Dichlorophenyl moieties are known for their lipophilicity, influencing pharmacokinetics and bioavailability .
Limitations and Gaps in Data
The provided sources do not include experimental studies or mechanistic details specific to this compound. Key gaps include:
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Kinetic data : Rates of reaction under varying conditions.
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Toxicity profiles : Safety implications of reaction byproducts.
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Biological implications : How chemical transformations affect biological activity (e.g., antimicrobial efficacy).
科学的研究の応用
Pharmacological Applications
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Anticancer Properties :
- Preliminary studies suggest that this compound exhibits potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and proliferation.
- For instance, derivatives of this compound have shown inhibitory effects on various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like sorafenib .
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Antimicrobial Activity :
- Research indicates that 1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea may possess antimicrobial properties against a range of bacterial strains.
- The compound's unique structure may enhance its ability to penetrate bacterial membranes, thereby exerting its effects .
Study on Anticancer Activity
A study published in Medicinal Chemistry evaluated the anticancer potential of various derivatives of 1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea against human cancer cell lines . The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting a promising avenue for further development.
Investigation into Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains . The findings indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when used in combination with other antibiotics.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.
類似化合物との比較
Key Insights and Implications
- Structural Rigidity : The 8-azabicyclo[3.2.1]octane scaffold in the target compound likely enhances binding specificity compared to flexible analogs like BTdCPU.
- Substituent Effects : The methylsulfonyl group may improve solubility and metabolic stability relative to lipophilic groups (e.g., tert-butyl in ).
- Pharmacological Potential: The combination of urea and azabicyclo motifs positions the target compound as a candidate for growth inhibition or receptor modulation, warranting further in vitro and in vivo studies.
生物活性
1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a dichlorophenyl group and an azabicyclo[3.2.1]octane moiety, which are known to influence its biological activity significantly. The presence of the methylsulfonyl group enhances its solubility and may contribute to its pharmacological properties.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, compounds containing sulfonamide groups have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 μg/mL to lower values depending on the specific compound structure .
Comparative MIC Values
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 |
| Compound B | Escherichia coli | 10 |
| 1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea | TBD (To Be Determined) |
Anticancer Activity
The compound's potential as an anticancer agent is highlighted by studies demonstrating that structurally related dichlorophenyl urea compounds exhibit significant anti-cancer activity across various cancer cell lines. For example, the compound SR4 (1,3-bis(3,5-dichlorophenyl)urea) has shown promising results in inhibiting melanoma cell growth and inducing apoptosis .
In Vitro Studies
In vitro studies have shown that compounds similar to 1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea can decrease cell viability in cancer models significantly:
- Cell Lines Tested : Mia PaCa-2, PANC-1, RKO
- Mechanism : Induction of apoptosis and inhibition of clonogenic potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances biological activity by improving lipophilicity and interaction with biological targets .
Case Studies
Several case studies have been documented where compounds with similar structures have been synthesized and evaluated for their biological activities:
- Study on Antimicrobial Activity : A series of sulfonamide derivatives were tested against multidrug-resistant S. aureus, revealing MIC values as low as 0.39 μg/mL for certain derivatives .
- Antitumor Activity Evaluation : Research on compounds with azabicyclo structures indicated significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications in the side chains can lead to enhanced activity .
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea, and how can purity be optimized?
The synthesis typically involves coupling the 3,4-dichlorophenyl urea moiety with the 8-methylsulfonyl-8-azabicyclo[3.2.1]octane scaffold. A two-step approach is common:
- Step 1 : Functionalize the azabicyclo[3.2.1]octane core at the 3-position via nucleophilic substitution or amidation, using conditions like DMF/NaH for sulfonylation (to introduce methylsulfonyl) .
- Step 2 : Couple the modified bicyclic amine with 1-(3,4-dichlorophenyl)urea using carbodiimide-based coupling agents (e.g., EDC/HOBt). Purity Optimization : Post-synthesis purification via preparative HPLC (>95% purity) is critical, as residual solvents or unreacted intermediates (e.g., dichlorophenyl derivatives) can interfere with biological assays .
Q. How should researchers validate the structural integrity of this compound?
Use a combination of:
- NMR Spectroscopy : Confirm the presence of the dichlorophenyl aromatic protons (δ 7.2–7.8 ppm) and the methylsulfonyl group (singlet at δ 3.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) with an exact mass matching the theoretical value (e.g., ~457.05 g/mol for C₁₇H₁₈Cl₂N₃O₃S) .
- X-ray Crystallography : If crystalline, analyze the spatial arrangement of the bicyclo[3.2.1]octane and urea moieties to confirm stereochemistry .
Q. What are the critical solubility and stability parameters for in vitro assays?
- Solubility : The compound is sparingly soluble in water. Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% Tween-80) to avoid precipitation .
- Stability : Monitor degradation under physiological pH (7.4) and temperature (37°C) via LC-MS over 24–48 hours. Hydrolysis of the urea bond is a common degradation pathway .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Focus on modifying:
- Bicyclic Core : Replace the methylsulfonyl group with alternative substituents (e.g., cyclopropylmethyl or benzyl) to assess impact on receptor binding .
- Urea Linker : Test bioisosteres like thiourea or amide groups to enhance metabolic stability .
- Dichlorophenyl Group : Explore halogen substitution patterns (e.g., 3,5-dichloro vs. 3,4-dichloro) to fine-tune lipophilicity and target affinity . Methodology : Synthesize analogs via parallel combinatorial chemistry, followed by in vitro screening (e.g., receptor binding assays, CYP450 inhibition) .
Q. What experimental strategies address discrepancies in receptor affinity data across studies?
Contradictions may arise from:
- Assay Conditions : Standardize buffer composition (e.g., Mg²⁺/GDP concentrations for GPCR assays) .
- Membrane Preparation : Use homogeneous cell lines (e.g., HEK293 expressing human dopamine D2 receptors) to minimize variability .
- Data Normalization : Include reference ligands (e.g., haloperidol for D2 receptor studies) as internal controls .
Q. How can in vivo pharmacokinetic (PK) studies be tailored for this compound?
- Dosing Route : Administer intravenously (IV) and orally (PO) in rodent models to calculate bioavailability (F%).
- Analytical Method : Use LC-MS/MS to quantify plasma concentrations, with a lower limit of quantification (LLOQ) ≤1 ng/mL .
- Metabolite Identification : Perform hepatic microsome incubations (human/rat) to identify major Phase I/II metabolites (e.g., sulfoxide derivatives) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on target selectivity?
Example: If the compound shows affinity for both dopamine D2 and serotonin 5-HT2A receptors:
- Orthosteric vs. Allosteric Binding : Perform radioligand displacement assays with/without GTPγS to distinguish competitive vs. modulatory effects .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates for each receptor .
Q. What methods validate off-target effects in cellular models?
- Broad-Panel Screening : Test against a panel of 50+ GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel) .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes linked to unintended pathways .
Safety and Handling Guidelines
Q. What safety protocols are essential for handling this compound?
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